

3-Nitrophenylacetic acid as a versatile building block in organic chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

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Compound Name: 3-Nitrophenylacetic acid

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3-Nitrophenylacetic Acid: A Versatile Building Block in Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrophenylacetic acid (3-NPA) is a valuable and versatile building block in modern organic synthesis. Its unique chemical structure, featuring a phenyl ring substituted with both a nitro group and a carboxylic acid moiety, provides two distinct and highly reactive functional handles. This dual functionality allows for a wide range of chemical transformations, making 3-NPA an important intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.^{[1][2]} The nitro group can be readily reduced to an amine, opening pathways to amides and a vast array of nitrogen-containing heterocycles, while the carboxylic acid group can undergo reactions such as esterification and amidation to further build molecular complexity.^[2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of **3-Nitrophenylacetic acid**, complete with experimental protocols and visual diagrams to support researchers in leveraging its full synthetic potential.

Physicochemical and Spectroscopic Data

3-Nitrophenylacetic acid is typically a pale yellow or cream-colored crystalline solid at room temperature. Its fundamental properties are summarized in the table below.

Table 1: Physicochemical Properties of **3-Nitrophenylacetic Acid**

Property	Value	References
CAS Number	1877-73-2	[3]
Molecular Formula	C ₈ H ₇ NO ₄	[3]
Molecular Weight	181.15 g/mol	[3]
Melting Point	117-120 °C	
Appearance	White to Light red to Green powder to crystal	
IUPAC Name	2-(3-nitrophenyl)acetic acid	[3]
InChIKey	WUKHOVCMWXM00A- UHFFFAOYSA-N	[3]
SMILES	C1=CC(=CC(=C1)--INVALID- LINK--[O-])CC(=O)O	[3]

Spectroscopic data is critical for the identification and characterization of **3-Nitrophenylacetic acid**. While detailed spectra are available in various databases, key ¹H NMR chemical shifts are noted in the literature. For instance, in a DMSO solvent, characteristic peaks can be observed for the aromatic and methylene protons.[4]

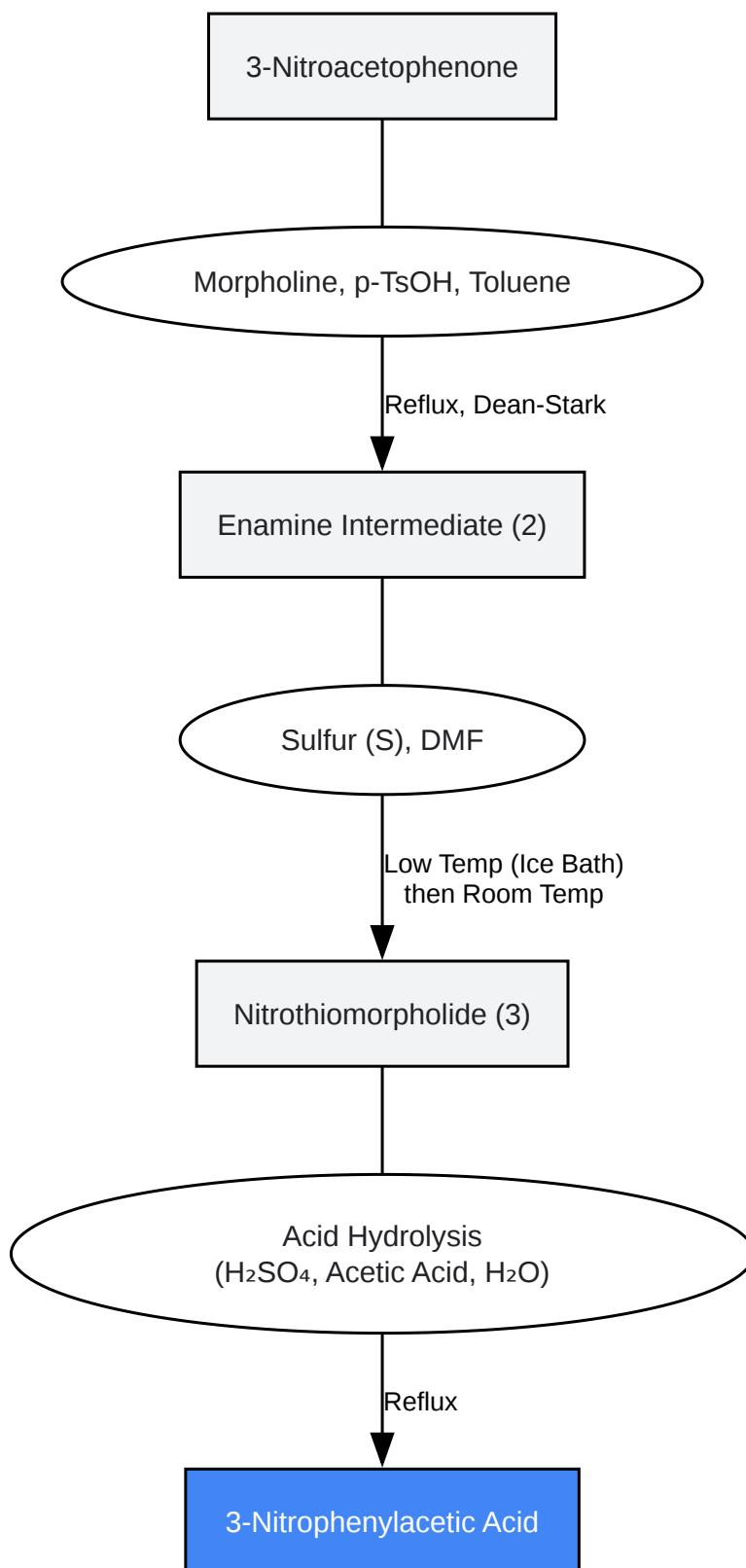
Synthesis of 3-Nitrophenylacetic Acid

Several synthetic routes to **3-Nitrophenylacetic acid** have been reported, with varying yields and scalability. The choice of method often depends on the availability of starting materials, cost, and safety considerations, particularly for large-scale production.

Table 2: Comparison of Synthetic Routes to **3-Nitrophenylacetic Acid**

Starting Material	Key Steps / Reagents	Overall Yield	Notes	References
3-Nitrobenzyl Chloride	Cyanation followed by hydrolysis	38%	Limited by the high cost of the starting material.	[5]
3-Nitrobenzaldehyde	Multi-step process	31%	Not suitable for large-scale synthesis due to a hazardous azide intermediate.	[5]
3-Nitroacetophenone	Willgerodt Reaction	7%	Inexpensive starting material but low yield due to side reactions (reduction of nitro group) at high temperatures.	[5]
3-Nitroacetophenone	Modified Willgerodt Reaction	41.7%	Improved yield and cleaner reaction by pre-forming an enamine and using lower temperatures, making it suitable for large quantities.	[5]

The modified Willgerodt reaction represents a significant improvement for producing **3-Nitrophenylacetic acid** in larger quantities. The workflow for this improved synthesis is outlined below.



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Caption: Workflow for the improved synthesis of **3-Nitrophenylacetic acid**.

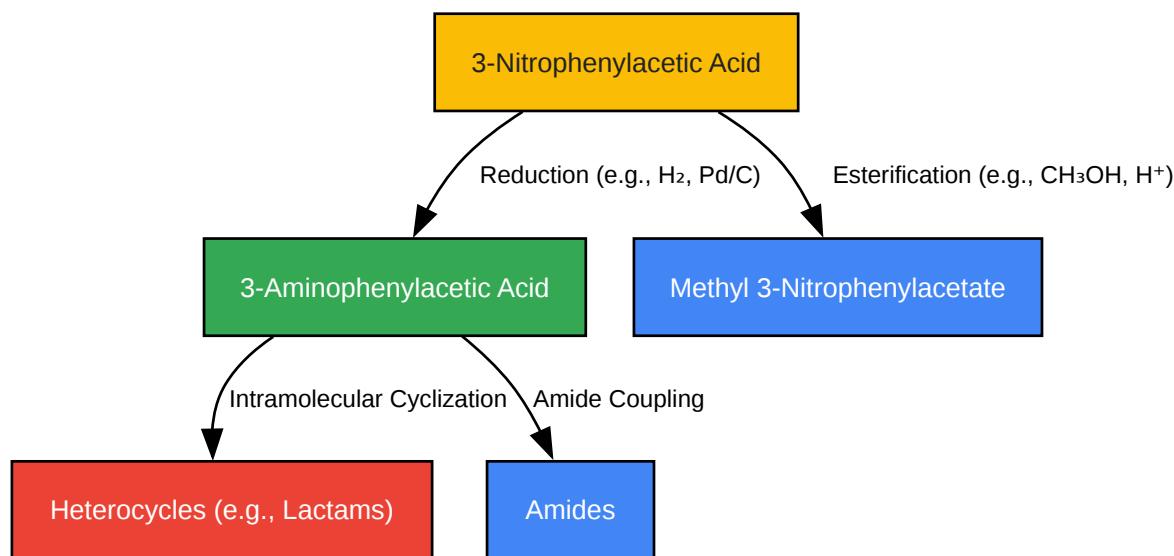
Applications as a Versatile Building Block

The synthetic utility of **3-Nitrophenylacetic acid** stems from the orthogonal reactivity of its two primary functional groups. This allows for selective transformations, making it a key precursor for a variety of more complex molecules, including pharmaceuticals and bioactive heterocycles.

[2]

Key Chemical Transformations

- Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine, yielding 3-Aminophenylacetic acid. This transformation is fundamental, as the resulting amino group is a versatile nucleophile for forming amides or can participate in cyclization reactions to build heterocyclic ring systems.[2] Common reduction methods include catalytic hydrogenation (e.g., using Pd/C) or chemical reduction with agents like iron in acetic acid.
- Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations, including:
 - Fischer Esterification: Reaction with an alcohol under acidic catalysis produces the corresponding ester. This is useful for protecting the carboxylic acid, modifying solubility, or for creating ester-containing target molecules.[6]
 - Amidation: Coupling with an amine, often activated by a coupling agent (e.g., DCC, EDC), forms an amide bond.
 - Conversion to Acid Chloride: Treatment with reagents like thionyl chloride (SOCl_2) or oxalyl chloride converts the carboxylic acid to a more reactive acid chloride, facilitating subsequent reactions.

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- To cite this document: BenchChem. [3-Nitrophenylacetic acid as a versatile building block in organic chemistry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b014234#3-nitrophenylacetic-acid-as-a-versatile-building-block-in-organic-chemistry>

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